2-(1-phenoxycyclopropyl)acetic acid
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Overview
Description
2-(1-phenoxycyclopropyl)acetic acid is an organic compound that features a cyclopropyl ring substituted with a phenoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenoxycyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of phenol with cyclopropyl bromide to form phenoxycyclopropane, which is then subjected to carboxylation to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-phenoxycyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid, while reduction could produce phenoxycyclopropanol .
Scientific Research Applications
2-(1-phenoxycyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-phenoxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The cyclopropyl ring may also contribute to the compound’s biological effects by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Similar in structure but lacks the cyclopropyl ring.
Cyclopropylacetic acid: Contains the cyclopropyl ring but lacks the phenoxy group.
Phenylacetic acid: Similar aromatic structure but lacks the cyclopropyl ring.
Uniqueness
2-(1-phenoxycyclopropyl)acetic acid is unique due to the combination of the phenoxy group and the cyclopropyl ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
2300549-00-0 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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